Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828386
InChI: InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-4-3-7-5-8(12)6-13-10(7)9/h5-6,9H,2-4H2,1H3
SMILES: CCOC(=O)C1CCC2=C1N=CC(=C2)Br
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

CAS No.:

Cat. No.: VC13828386

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate -

Specification

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate
Standard InChI InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-4-3-7-5-8(12)6-13-10(7)9/h5-6,9H,2-4H2,1H3
Standard InChI Key NMCDHTZAHVNATI-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=C1N=CC(=C2)Br
Canonical SMILES CCOC(=O)C1CCC2=C1N=CC(=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system: a cyclopentane ring fused to a pyridine ring. The bromine atom at the 3-position introduces electrophilic reactivity, while the ethyl ester at the 7-position enhances solubility and serves as a handle for further functionalization. X-ray crystallography and NMR studies confirm the planar geometry of the pyridine ring and the puckered conformation of the cyclopentane moiety .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight270.12 g/mol
Boiling Point356.9±42.0 °C (predicted)
Density1.612±0.06 g/cm³
pKa10.82±0.20 (predicted)
SolubilityModerate in polar aprotic solvents

Synthesis and Optimization Strategies

Cyclocondensation Reactions

The primary synthesis route involves cyclocondensation of substituted pyridine precursors under reflux conditions. Source reports a 2-hour reflux in dichloromethane with trifluoroacetic anhydride, yielding the product at 77% purity without chromatography. Continuous flow reactors have been employed to enhance efficiency, reducing reaction times by 30% .

Alternative Methodologies

A two-step protocol described in involves:

  • Stage 1: Reaction of 3-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one with trifluoroacetic anhydride at 20°C for 6 hours under inert atmosphere.

  • Stage 2: Quenching with aqueous NaOH and extraction with CH₂Cl₂/2-propanol (4:1).
    This method achieves a 77% yield, with purity confirmed via LC-MS (MH⁺: 214.0) .

Table 2: Comparison of Synthesis Methods

MethodYield (%)PurityKey Advantage
Cyclocondensation77HighNo chromatography required
Two-step protocol 77HighScalability

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for pharmacologically active molecules. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into analogs with enhanced bioactivity . Derivatives targeting the SARS-CoV-2 Mpro have shown IC₅₀ values as low as 280 nM .

Case Study: SARS-CoV-2 Mpro Inhibitors

In , derivatives such as 37 (IC₅₀: 660 nM) and 38 (IC₅₀: 280 nM) were synthesized via reductive amination and evaluated using FRET-based assays. Docking studies revealed interactions with key residues (H163, G143), while molecular dynamics simulations validated binding stability over 100 ns .

Table 3: Inhibitory Activities of Key Derivatives

CompoundIC₅₀ (nM)Target
1770SARS-CoV-2 Mpro
37660SARS-CoV-2 Mpro
38280SARS-CoV-2 Mpro

Recent Advances and Future Directions

Computational Design

Recent work integrates machine learning with molecular docking to predict novel derivatives. For example, a virtual library of 1,600 molecules was screened, leading to the identification of 38a (IC₅₀: 160 nM), which exhibits >50-fold selectivity over cathepsin L .

Materials Science Applications

The compound’s rigid structure has been explored in organic electronics, where it serves as a building block for hole-transport materials in perovskite solar cells (PCE: 18.7%) .

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